molecular formula C13H12N4O4S2 B2806862 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide CAS No. 868974-32-7

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No. B2806862
CAS RN: 868974-32-7
M. Wt: 352.38
InChI Key: WHEHDJISXPLLIM-UHFFFAOYSA-N
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Description

The compound is a derivative of 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide . This parent compound is also known as Acetazolamide, which is a carbonic anhydrase inhibitor .


Molecular Structure Analysis

The molecular structure of this compound would likely include a thiadiazole ring, which is a type of heterocyclic aromatic compound that contains two nitrogen atoms and one sulfur atom in a five-membered ring .

Scientific Research Applications

Potential as Glutaminase Inhibitors

BPTES analogs, which share structural similarities with the queried compound, have shown effectiveness as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have been evaluated for their ability to attenuate the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, suggesting potential applications in cancer research (Shukla et al., 2012).

Crystal Structure Analysis

Structural analysis of thiadiazole derivatives, including studies on the crystal structure, provides foundational knowledge for understanding the chemical behavior and potential modifications of thiadiazole-based compounds. This information is crucial for drug design and development processes (Ismailova et al., 2014).

Antimicrobial and Antiviral Activities

Research on thiadiazole and its derivatives has demonstrated significant antimicrobial and antiviral activities. These compounds, through their structural configuration, have shown promising results against tobacco mosaic virus (TMV) and bacterial strains like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), indicating their potential in developing new antimicrobial and antiviral agents (Tang et al., 2019).

Inhibition of Carbonic Anhydrase

The structural features of thiadiazole sulfonamides, similar to acetazolamide, have been analyzed for their interaction and inhibition of the enzyme carbonic anhydrase. This suggests potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness (Pedregosa et al., 1993).

properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S2/c1-7(18)14-12-16-17-13(23-12)22-5-11(19)15-8-2-3-9-10(4-8)21-6-20-9/h2-4H,5-6H2,1H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEHDJISXPLLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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